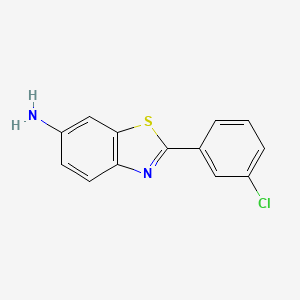

2-(3-氯苯基)-1,3-苯并噻唑-6-胺

描述

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(3-Chlorophenyl)ethylamine, has been reported. It has a molecular formula of C8H10ClN .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(3-chlorophenyl)prop-2-en-1-ol, have been reported. It has a molecular weight of 168.62000, but its density, boiling point, and melting point are not available .

科学研究应用

抗氧化剂和抗菌剂

研究表明,合成新的苯并噻唑衍生物具有显著的抗氧化特性,与抗坏血酸相比具有优势。这些化合物,包括苯并噻唑吡啶和苯并噻唑基-三唑衍生物的变体,已对其抗菌功效进行了评估,显示出对革兰氏阳性菌(如金黄色葡萄球菌和蜡样芽孢杆菌)的显着抑制作用,但对革兰氏阴性菌(如铜绿假单胞菌和大肠杆菌)没有活性 (Arafat et al., 2022).

缓蚀剂

苯并噻唑衍生物因其缓蚀性能而受到研究,特别是在酸性环境中保护低碳钢方面。这些化合物的吸附和功效证明了它们在增强耐腐蚀性方面具有显着潜力,其中特定衍生物在低浓度下显示出高达 95% 的抑制效率。这反映了它们强大的吸附特性和在工业防腐中的应用前景 (Salarvand et al., 2017).

抗肿瘤特性

对苯并噻唑衍生物(特别是取代氨基苯基基团的衍生物)的抗肿瘤特性的研究表明,它们对包括乳腺癌、卵巢癌和肾癌在内的多种癌细胞系具有选择性效力。对这些化合物的氨基酸前药的研究旨在提高溶解度和疗效,由于可控的毒性副作用和能够引发细胞杀伤活性的持续血浆浓度,显示出临床评估的潜力 (Bradshaw et al., 2002).

衍生物的合成和表征

各种苯并噻唑衍生物的合成已得到广泛研究,揭示了广泛的生物活性。这些活性包括抗炎和抗菌特性,使其成为治疗应用的关注对象。这些化合物的开发涉及新颖的合成路线和表征,提供了它们在医学和药理学中的潜在用途的见解 (Hunasnalkar et al., 2010).

药用应用

对苯并噻唑化合物的进一步研究已经确定了它们在开发新药剂中的用途,研究表明合成具有抗菌和抗真菌活性的新型衍生物。这些化合物已针对多种病原体进行了评估,显示出可变且有时显着的疗效,表明它们在解决抗菌素耐药性方面具有潜力 (Chavan et al., 2007).

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include various enzymes, ion channels, and receptor proteins within the cell.

Mode of Action

The interaction of these compounds with their targets can result in a variety of changes within the cell. For example, they may inhibit or activate the function of enzymes, alter the permeability of ion channels, or modulate the activity of receptor proteins .

Biochemical Pathways

The affected pathways can vary widely depending on the specific targets of the compound. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in the accumulation or depletion of certain substrates or products in the cell, affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, certain compounds can be more stable and active under acidic or alkaline conditions, while others might be sensitive to heat or light .

属性

IUPAC Name |

2-(3-chlorophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUQSBHGQBCFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

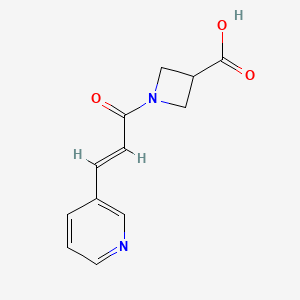

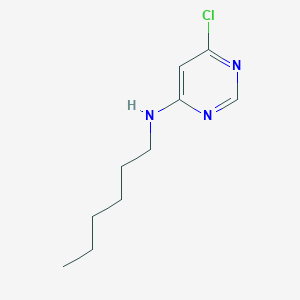

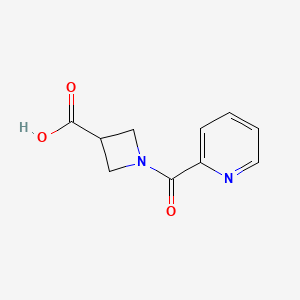

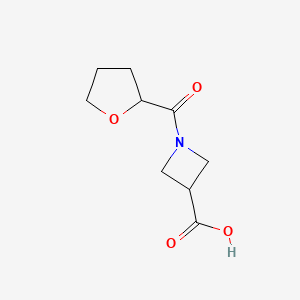

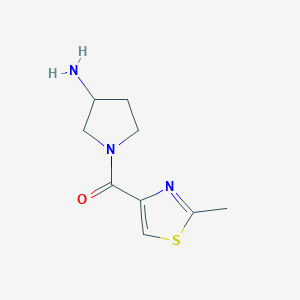

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)

![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)